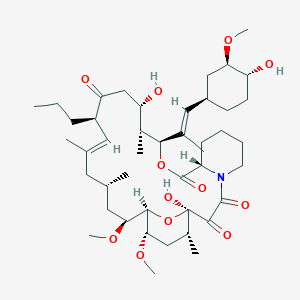

Dihydro Tacrolimus

Description

Structure

2D Structure

Properties

CAS No. |

104987-30-6 |

|---|---|

Molecular Formula |

C44H71NO12 |

Molecular Weight |

806.0 g/mol |

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25R,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36-,37-,38+,39+,40+,44+/m0/s1 |

InChI Key |

RQYGKZGKXDOUEO-WESPKWAGSA-N |

Isomeric SMILES |

CCC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O)/C)O)C)OC)OC)C)\C |

Canonical SMILES |

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

Pictograms |

Acute Toxic |

Synonyms |

Tsukubamycin B; Dihydro Tacrolimus; [3S-[3R*[E(1S*,3S*,4S*)],4S*,5R*,8S*,9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*]]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-d |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of Dihydro Fk 506 and Congeners

Microbial Origin and Producer Strain Characterization for Dihydro-FK-506 Analogs

Dihydro-FK-506 and its related analogs are complex macrolides primarily of microbial origin. The initial discovery of FK-506 (tacrolimus) was from the fermentation broth of Streptomyces tsukubaensis No. 9993, isolated from a soil sample in Tsukuba, Japan. jmb.or.kr Since this initial finding, several other Streptomyces species have been identified as producers of FK-506 and its congeners. jmb.or.krjmb.or.kr

A significant producer strain used in the study and generation of Dihydro-FK-506 analogs is Streptomyces sp. KCTC 11604BP. jmb.or.krjmb.or.kracs.org This strain has been genetically manipulated to produce various FK-506 derivatives. For instance, deletion of the fkbD gene, which is responsible for the C-9 oxidation, in Streptomyces sp. KCTC 11604BP led to the production of 9-deoxo-prolyl-FK506. researchgate.net Furthermore, combinatorial deletion of genes such as fkbD, fkbM, tcsB, and tcsD in this strain has yielded a suite of new analogs with modifications at the C-9, C-21, and C-31 positions, as well as the pipecolate moiety. acs.org

Another notable strain is Streptomyces sp. RM7011, a high-yielding FK-506 producer derived from Streptomyces sp. KCCM 11116P through random mutagenesis. jmb.or.kr This strain exhibits increased transcription of the genes responsible for the biosynthesis of the allylmalonyl-CoA precursor, which is crucial for FK-506 production. jmb.or.kr The production of FK-506 and its analogs, such as FK520, is a common trait among these producing strains, often occurring as by-products in the fermentation broth. mdpi.com

The general characteristics of these producer strains, such as S. tsukubaensis, include a gray mycelium, rectiflexible spore chains with smooth surfaces, and nonchromogenicity. mdpi.com The production of these secondary metabolites typically commences during the stationary phase of growth. mdpi.com

Genetic and Enzymatic Architecture Governing Dihydro-FK-506 Biosynthesis

The biosynthesis of Dihydro-FK-506 and its parent compound, FK-506, is a complex process orchestrated by a hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. jmb.or.krresearchgate.net This intricate molecular machinery is encoded by a large gene cluster spanning approximately 83.5 kilobases in Streptomyces tsukubaensis. researchgate.net

Functional Annotation of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Gene Clusters

The core of the FK-506 biosynthetic machinery is composed of three large PKS enzymes, FkbA, FkbB, and FkbC, and one NRPS enzyme, FkbP. nih.gov These enzymes are organized into modules, each responsible for a specific elongation and modification step in the assembly of the polyketide backbone. nih.gov

The PKS modules contain a series of domains, each with a distinct enzymatic function:

Acyltransferase (AT): Selects and loads the specific extender unit (e.g., malonyl-CoA, methylmalonyl-CoA).

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.

Enoyl Reductase (ER): Reduces the enoyl intermediate to a saturated acyl chain. acs.orgnih.gov

The biosynthesis is initiated with an unusual starter unit, (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), which is derived from chorismate by the enzyme FkbO. jmb.or.krpnas.org This starter unit is then elongated through ten condensation steps catalyzed by the PKS modules, incorporating two malonyl-CoA, five methylmalonyl-CoA, two methoxymalonyl-ACP, and one allylmalonyl-CoA/ACP extender unit. jmb.or.kracs.org

The final step in the formation of the macrolactone ring is catalyzed by the NRPS enzyme, FkbP. nih.gov FkbP incorporates L-pipecolate, derived from L-lysine by the enzyme FkbL, and cyclizes the linear polyketide chain. nih.govjmb.or.kr Subsequent post-PKS modifications, including oxidation at C-9 by FkbD (a cytochrome P450 hydroxylase) and O-methylation at C-31 by FkbM (a methyltransferase), complete the biosynthesis of FK-506. acs.orgresearchgate.netnih.gov

Elucidation of Extender Unit Incorporation Specificity for Dihydro-FK-506 Precursors (e.g., Allylmalonyl-CoA)

A unique feature of FK-506 biosynthesis is the incorporation of an allylmalonyl-CoA extender unit at module 4, which results in the characteristic allyl side chain at the C-21 position. jmb.or.krnih.gov The biosynthesis of this unusual extender unit is governed by a dedicated set of genes, tcsA, tcsB, tcsC, and tcsD, located within a subcluster of the FK-506 biosynthetic gene cluster. jmb.or.krjmb.or.kr

The proposed pathway for allylmalonyl-CoA synthesis involves:

The generation of trans-2-pentenyl-ACP by TcsB (a β-ketoacyl synthase) and TcsA (which contains acyl transferase and acyl carrier protein domains), likely in conjunction with the host's fatty acid synthase pathway. jmb.or.krnih.gov

Reductive carboxylation of the trans-2-pentenyl-ACP intermediate, catalyzed by TcsC (a crotonyl-CoA carboxylase/reductase homolog). jmb.or.kracs.org

The formation of the terminal double bond (C36-C37) by the dehydrogenase TcsD. acs.orgnih.gov

The acyltransferase (AT) domain of module 4 (AT4) exhibits a relaxed substrate specificity, allowing it to incorporate not only allylmalonyl-CoA but also other extender units. This promiscuity is the basis for the natural production of FK-506 congeners and the engineered biosynthesis of novel analogs. acs.org When allylmalonyl-CoA is unavailable, AT4 can incorporate ethylmalonyl-CoA, leading to the formation of FK520, or propylmalonyl-CoA, resulting in the production of 36,37-dihydro-FK506. jmb.or.krkoreascience.kr The deletion of the tcsD gene, for example, abolishes the formation of the C36-C37 double bond, leading to the accumulation of 9-deoxo-36,37-dihydroFK506 in a strain where fkbD is also deleted. acs.org

Identification and Characterization of Biosynthetic Intermediates and Dihydro-FK-506 Isomers

The elucidation of the Dihydro-FK-506 biosynthetic pathway has been aided by the isolation and characterization of various intermediates and isomers from wild-type and genetically engineered Streptomyces strains.

Profiling of 36,37-Dihydro-FK506 and 37,38-Dihydro-FK506 as Intermediates and By-products

36,37-Dihydro-FK506 is a naturally occurring congener of FK-506, characterized by a propyl side chain at the C-21 position instead of the typical allyl group. jmb.or.krkoreascience.kr This compound arises from the incorporation of propylmalonyl-CoA by the flexible AT4 domain of the FK-506 PKS. jmb.or.kr While it is typically produced in trace amounts by wild-type FK-506 producing strains, its production can be enhanced under specific fermentation conditions or in genetically modified strains. jmb.or.krkoreascience.kr For instance, deletion of the tcsD gene in Streptomyces sp. KCTC 11604BP, which is responsible for the desaturation step in allylmalonyl-CoA biosynthesis, leads to the formation of 9-deoxo-36,37-dihydroFK506. acs.org Similarly, feeding propylmalonyl-SNAC to a tcsB deletion mutant resulted in the biosynthesis of 36,37-dihydro-FK506. nih.gov

Another related compound, 37,38-dihydro-FK506, has also been identified as a by-product of FK-506 fermentation. mdpi.com The structural difference between these dihydro-isomers lies in the position of the saturated bond within the C-21 side chain. The profiling of these compounds has been crucial in understanding the flexibility of the FK-506 biosynthetic machinery and has provided opportunities for the generation of novel analogs. jmb.or.krjmb.or.kr For example, new analogs such as 9-deoxo-36,37-dihydro-prolylFK506 and 9-deoxo-31-O-demethyl-36,37-dihydro-prolylFK506 have been biosynthesized, incorporating a proline moiety and a saturated C-21 side chain. figshare.com

Comparative Analysis of C21 Side Chain Variations in FK506, FK520, and Dihydro-FK506

The structural diversity among FK-506 and its major congeners, FK520 and Dihydro-FK-506, is confined to the side chain at the C-21 position of the macrolide ring. researchgate.netnih.gov This variation is a direct consequence of the relaxed substrate specificity of the acyltransferase (AT) domain in module 4 of the FK-506 polyketide synthase.

| Compound | C21 Side Chain | Precursor Extender Unit |

| FK506 | Allyl | Allylmalonyl-CoA |

| FK520 | Ethyl | Ethylmalonyl-CoA |

| Dihydro-FK-506 | Propyl | Propylmalonyl-CoA |

The biosynthesis of the specific extender units is a key determinant of the final product profile. The allyl group of FK-506 is derived from allylmalonyl-CoA, synthesized by the dedicated tcs gene cluster. jmb.or.kr In contrast, the ethyl group of FK520 originates from ethylmalonyl-CoA. nih.gov The propyl group of Dihydro-FK-506 is incorporated via propylmalonyl-CoA. jmb.or.kr

The inactivation of genes within the tcs cluster provides a powerful tool for manipulating the C-21 side chain. For example, the inactivation of the allK gene (a ketoacyl synthase within the tcs cluster) in S. tsukubaensis completely abolished FK-506 production, while the production of FK520 remained at wild-type levels, demonstrating a parallel biosynthetic route for the ethylmalonyl-CoA extender unit. nih.gov This genetic evidence underscores that the AT4 domain can readily accept alternative extender units when its primary substrate, allylmalonyl-CoA, is not available. This flexibility has been exploited to create novel FK-506 analogs by feeding unnatural extender unit precursors to mutant strains. nih.gov

Rational Metabolic Engineering Strategies for Dihydro-FK-506 Analog Production Enhancement

A foundational strategy involves increasing the intracellular pool of essential precursors for the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. For the biosynthesis of FK-506 and its congeners, the primary building blocks are methylmalonyl-CoA, ethylmalonyl-CoA, and the starter unit 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC). Research has shown that overexpressing genes involved in precursor generation can significantly boost titers. mdpi.com For instance, a combinatorial strategy to fine-tune the expression levels of five genes for precursor generation led to a 140% increase in FK-506 titer over the wild type. mdpi.com Metabolomics analysis has identified the shikimate pathway, methylmalonyl-CoA, and pyruvate (B1213749) as potential rate-limiting factors in FK-506 biosynthesis. nih.gov Overexpression of the gene pccB1, which is involved in the generation of methylmalonyl-CoA, in Streptomyces tsukubaensis resulted in a high-yielding strain. nih.gov

Another effective approach is the deletion of competing pathways that divert precursors away from the desired product. By creating a cleaner metabolic background, the carbon flux can be more efficiently channeled towards the FK-506 biosynthetic pathway. This strategy led to an increase in FK-506 production from 140.3 to 170.3 mg/L in one study. nih.govresearchgate.net

Furthermore, refactoring the FK-506 biosynthetic gene cluster itself using in-situ promoter substitution has proven highly effective. This approach enhances the transcription levels of the entire gene cluster, leading to a dramatic increase in production. nih.govresearchgate.net Combining these genetic strategies with optimized feeding of key nutrients, such as specific amino acids like L-isoleucine and valine, can further amplify the production yield. nih.govnih.gov While many of these strategies have focused on maximizing the yield of the primary compound, FK-506, they directly impact the production profile of its analogs. A rationally designed feeding strategy based on metabolomics successfully increased the FK-506 yield from 251 to 405 mg/L while simultaneously decreasing the production of the by-products FK520 and 37,38-dihydro-FK-506. nih.gov

Conversely, targeted gene deletion within the biosynthetic cluster can be rationally employed to specifically generate Dihydro-FK-506 analogs. A notable example is the creation of a double-deletion mutant (ΔtcsD–ΔfkbD). The deletion of fkbD blocks the hydroxylation at C-9, and the additional deletion of tcsD, which is responsible for forming the terminal double bond of the allylmalonyl moiety, results in the specific production of the novel analog 9-deoxo-36,37-dihydroFK506. acs.org

| Engineering Strategy | Genetic Target(s) / Method | Producing Strain | Key Outcome | Reference |

|---|---|---|---|---|

| Deletion of Competing Pathways | Genome analysis and gene deletion | S. tsukubaensis L19-2 | Increased FK-506 production (140.3 to 170.3 mg/L); Cleaner metabolic background. | nih.gov |

| Precursor Supply Enhancement | Overexpression of pccB1 gene | S. tsukubaensis Δ68-PCCB1 | Identified methylmalonyl-CoA as a rate-limiting factor; increased FK-506 production. | nih.gov |

| Gene Cluster Refactoring | In-situ promoter-substitution | S. tsukubaensis | Enhanced transcription of the entire FK-506 gene cluster, boosting production to 410.3 mg/L. | nih.govresearchgate.net |

| Rational Nutrient Feeding | Comparative metabolomics followed by feeding isoleucine and valine | S. tsukubaensis | Increased FK-506 yield to 929.6 mg/L. nih.gov Another study increased yield to 405 mg/L while decreasing 37,38-dihydro-FK-506 by 39%. nih.gov | nih.govnih.gov |

| Targeted Analog Biosynthesis | Deletion of tcsD and fkbD genes | S. tsukubaensis (ΔtcsD–ΔfkbD) | Generated the novel analog 9-deoxo-36,37-dihydroFK506. | acs.org |

Mutasynthetic and Chemo-Biosynthetic Approaches for Novel Dihydro-FK-506 Analogs

Mutasynthesis and chemo-biosynthesis are powerful techniques that leverage the biosynthetic machinery of an organism to create novel compounds that are inaccessible through chemical synthesis or direct fermentation alone. These approaches involve genetically blocking the biosynthesis of a natural substrate (a "mutasynthon") and feeding structurally unique, synthetically-derived precursors to be incorporated by the cell's enzymes.

A key target for generating novel Dihydro-FK-506 analogs is the pathway responsible for synthesizing the allylmalonyl-CoA extender unit, which forms the characteristic allyl side chain at C-21 of FK-506. The gene tcsB is integral to this process. By creating a tcsB deletion mutant (ΔtcsB), researchers can abolish the production of the natural allyl group. nih.govmdpi.com This engineered strain then becomes a platform for incorporating alternative extender units supplied exogenously.

This strategy has been successfully used to generate Dihydro-FK-506 analogs. When the ΔtcsB mutant of Streptomyces sp. KCTC 11604BP was fed with trans-2-hexenoic acid, it produced the novel analog 36,37-dihydro-37-methyl-FK506. nih.govmdpi.comresearchgate.net This demonstrated that the polyketide synthase responsible for FK-506 assembly could accept the fed precursor and process it to create a new macrolide structure with a saturated, methylated side chain instead of the natural allyl group. nih.gov

Chemo-biosynthesis expands on this concept, often using precursors activated as N-acetylcysteamine (SNAC) esters, which mimic the natural coenzyme A (CoA) thioesters and are readily accepted by PKS modules. researchgate.net A novel chemo-biosynthetic approach was developed using a S. tsukubaensis ΔallR mutant. The allR gene encodes a crotonyl-CoA carboxylase/reductase, a key enzyme in forming the natural allylmalonyl-CoA extender unit. acs.orgnih.gov Inactivating this gene prevents the biosynthesis of the natural extender unit, allowing for the exclusive production of a target analog when an unnatural precursor is supplied. acs.orgnih.gov While this specific system was used to generate a propargyl-FK506 analog, the principle is directly applicable to creating Dihydro-FK-506 analogs by feeding appropriate saturated or modified precursors. acs.org

These combined genetic and chemical strategies illuminate a versatile route for creating designer macrolides. By manipulating the genes responsible for extender unit biosynthesis, researchers can effectively direct the powerful PKS machinery to assemble novel Dihydro-FK-506 analogs with potentially altered biological properties. nih.gov

| Approach | Mutant Strain | Fed Precursor (Mutasynthon) | Resulting Novel Analog | Reference |

|---|---|---|---|---|

| Mutasynthesis | Streptomyces sp. KCTC 11604BP (ΔtcsB) | trans-2-hexenoic acid | 36,37-dihydro-37-methyl-FK506 | nih.govmdpi.comresearchgate.net |

| Mutasynthesis | Streptomyces sp. KCTC 11604BP (ΔtcsB) | 4-methylpentanoic acid | 36-methyl-FK506 | nih.govresearchgate.net |

| Mutasynthesis | Streptomyces sp. KCTC 11604BP (ΔtcsB) | 4-fluorocrotonic acid | 36-fluoro-FK520 | nih.govresearchgate.net |

| Chemo-biosynthesis | S. tsukubaensis (ΔallR) | Propargylmalonyl-SNAC | Propargyl-FK506 | acs.orgnih.gov |

Molecular and Cellular Mechanisms of Action of Dihydro Fk 506 Analogs

Analysis of Immunophilin Binding Affinity and Specificity (e.g., FKBP12)

Dihydro-FK-506 and its parent compound, FK-506 (tacrolimus), exert their effects by first binding to a family of intracellular receptors known as immunophilins, with FK506-binding protein 12 (FKBP12) being the most prominent and well-studied member. nih.govnih.gov The binding of [3H]dihydro-FK-506 to FKBP12 is characterized by high affinity, with a dissociation constant (Kd) value of approximately 0.4 to 0.55 nM, indicating a very tight interaction. google.com This binding affinity is a critical determinant of the compound's potency.

The structure of FK-506 and its analogs plays a crucial role in their binding to FKBP12. The FKBP-binding region of the molecule, which includes the pipecolate and pyranose moieties, is essential for this interaction. acs.org Modifications at various positions on the FK-506 scaffold can significantly alter the binding affinity for FKBP12. For instance, modifications at the C-9 and C-31 positions have been identified as potential sites to control the binding affinity to both human and fungal FKBP12. nih.govacs.org

Interestingly, while FKBP12 is a primary target, other FK-506-binding proteins exist, such as FKBP51. researchgate.net However, the binding characteristics and subsequent functional outcomes can differ. For example, the FKBP51•FK-506 complex, unlike the FKBP12•FK-506 complex, does not appear to interact with or inhibit calcineurin. researchgate.net This highlights a degree of specificity among the FKBPs and their ligand complexes.

Studies with various Dihydro-FK-506 analogs have demonstrated a range of binding affinities for FKBP12. Some analogs retain high potency in FKBP12 binding, while others show reduced affinity. researchgate.net This variation in binding is a key factor in the development of non-immunosuppressive analogs, where the goal is to retain binding to other targets or elicit different downstream effects without initiating the calcineurin-dependent immunosuppressive cascade.

| Compound | Binding Affinity (Kd or Ki) | Assay Description | Reference |

|---|---|---|---|

| [3H]dihydro-FK-506 | 0.4 - 0.55 nM (Kd) | Direct binding assay | google.com |

| FK-506 | 0.2 nM (Ki) | Inhibition of FKBP rotamase activity | pnas.org |

| Ascomycin (B1665279) derivative | 12 nM (EC50) | Competitive binding with [3H]-dihydro FK-506 | bindingdb.org |

| C32-O-cinnamyl ether analogue of L-683590 | 30 nM (EC50) | Competitive binding with [3H]-dihydro FK-506 | bindingdb.org |

Modulatory Effects on Calcineurin Phosphatase Activity

The cornerstone of the immunosuppressive action of Dihydro-FK-506 and related compounds is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. nih.govnih.gov It is not the drug alone that inhibits calcineurin, but rather the complex formed between the drug and FKBP12. nih.govacs.org This FKBP12-drug complex binds to calcineurin, blocking its phosphatase activity. nih.govacs.org

The inhibition of calcineurin by the FKBP12-[3H]dihydro-FK-506 complex is potent and has been demonstrated across different isoforms of calcineurin and with various substrates. nih.gov Complete inhibition of calcineurin's phosphatase activity often requires a molar excess of the FKBP12-FK-506 complex. nih.gov The concentration of calcineurin can vary between tissues, which may contribute to the selective immunosuppressive effects of these compounds. nih.gov

The ability of Dihydro-FK-506 analogs to inhibit calcineurin is directly linked to their immunosuppressive potential. Analogs that form a stable ternary complex with FKBP12 and calcineurin effectively suppress immune responses. Conversely, analogs that bind to FKBP12 but fail to inhibit calcineurin are typically non-immunosuppressive. researchgate.net This principle is the basis for designing FK-506 derivatives with dissociated properties, such as antifungal or neurotrophic agents with reduced immunosuppressive side effects. acs.orgnih.gov For example, 15‐desmethoxy FK506 was found to not inhibit calcineurin while retaining high potency for FKBP12 binding. researchgate.net

Investigations into Downstream Intracellular Signaling Cascades

The inhibition of calcineurin by the Dihydro-FK-506-FKBP12 complex sets off a cascade of downstream effects, primarily impacting T-lymphocyte activation and cytokine production.

T-lymphocyte activation is a critical event in the adaptive immune response, initiated by signals from the T-cell receptor (TCR). nih.govresearchgate.net Calcineurin plays a pivotal role in this signaling pathway by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). acs.orgacs.org Once dephosphorylated, NFAT translocates to the nucleus and acts as a transcription factor for genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2). acs.orgmdpi.com

By inhibiting calcineurin, Dihydro-FK-506 and its immunosuppressive analogs prevent NFAT dephosphorylation, thereby blocking its nuclear translocation and subsequent gene transcription. acs.orgwikipedia.org This effectively halts the T-cell activation signal transduction pathway at a critical juncture, leading to immunosuppression. mdpi.comwikipedia.org Some studies also suggest that FK-506 can augment activation-induced programmed cell death (apoptosis) in T-lymphocytes, providing another mechanism for its immunosuppressive effects. nih.gov

A primary consequence of blocking T-cell signal transduction is the profound inhibition of cytokine production. The most significant of these is IL-2, a key cytokine that promotes T-cell proliferation and differentiation. acs.orgacs.orgjst.go.jp The FKBP12-FK-506 complex has been shown to potently inhibit the production of IL-2. nih.govacs.org

Beyond IL-2, FK-506 and its analogs can suppress the production of a range of other cytokines, including IL-1, IL-3, IL-4, IL-6, gamma-interferon (IFN-γ), and tumor necrosis factor-alpha (TNF-α). mdpi.comjst.go.jp This broad inhibition of cytokine gene expression contributes to the powerful immunosuppressive effects of these compounds. For example, FK-506 has an IC50 of approximately 1 nM for inhibiting IL-2 secretion. In some contexts, such as in human keratinocytes, FK-506 has been shown to inhibit the production of IL-1α. nih.gov

| Cytokine | IC50 Value | Reference |

|---|---|---|

| IL-2 | ~0.1 nM / 1 nM | jst.go.jp |

| IL-6 | 35 nM | |

| TNF-α | 10 nM |

Regulation of T-lymphocyte Signal Transduction

Functional Dissociation and Selective Activities of Dihydro-FK-506 Derivatives

A significant area of research has focused on creating derivatives of FK-506, including Dihydro-FK-506 analogs, that separate the potent immunosuppressive effects from other potentially beneficial activities, such as antifungal or neurotrophic properties. acs.orgnih.gov

The key to dissociating these functions lies in modifying the FK-506 structure to alter its interaction with FKBP12 and, crucially, the subsequent inhibition of calcineurin. acs.org It has been demonstrated that the immunosuppressive and antifungal or neurotrophic activities can be separated. nih.govnih.gov

Non-immunosuppressive derivatives are designed to have a significantly reduced ability to form the ternary complex with FKBP12 and calcineurin, thereby sparing calcineurin activity. acs.org For example, biosynthetically produced analogs like 9-deoxo-31-O-demethylFK506 and 9-deoxo-36,37-dihydroFK506 have shown dramatically reduced immunosuppressive activity (over 500-fold and 900-fold reductions, respectively) while retaining other biological activities. nih.govacs.org Similarly, a novel propargyl-FK506 analogue displayed lower immunosuppressive activity than FK506. acs.org These findings underscore the potential to fine-tune the pharmacological profile of Dihydro-FK-506 derivatives to develop selective, non-immunosuppressive therapeutic agents. acs.org

Exploration of Neurotrophic and Neuroregenerative Potentials of Specific Analogs

The exploration of Dihydro-FK-506 and its analogs has unveiled a significant potential for neurotrophic and neuroregenerative applications, distinct from their well-known immunosuppressive properties. Research has focused on developing non-immunosuppressive immunophilin ligands (NI-ILs) that retain or even enhance the neuroprotective and neuroregenerative effects of the parent compound, FK506. researchgate.net This separation of functions is crucial for creating therapies for neurological disorders without inducing systemic immunosuppression. mdpi.com The neurotrophic activities of these compounds are generally not mediated by the inhibition of calcineurin, the mechanism behind immunosuppression. researchgate.netnih.govnih.gov Instead, these effects are often linked to interactions with other FK506-binding proteins (FKBPs), particularly FKBP-52. nih.govnih.govjmb.or.kr

Detailed Research Findings

A number of Dihydro-FK-506 analogs have been synthesized or biosynthetically produced and evaluated for their ability to promote neuronal survival and regeneration. These investigations have demonstrated that specific structural modifications to the FK506 molecule can dramatically reduce its immunosuppressive activity while preserving its neurotrophic capabilities. acs.orgnih.gov

FK1706 is a notable analog derived from FK506. It exhibits a high affinity for both FKBP-12 and FKBP-52 but possesses significantly lower potency and efficacy in T-cell proliferation inhibition compared to FK506. nih.gov Studies have shown that FK1706 effectively potentiates nerve growth factor (NGF)-induced neurite outgrowth in SH-SY5Y neuroblastoma cells. nih.gov This neurotrophic effect is believed to be mediated through its interaction with FKBP-52 and the subsequent activation of the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov The potent neuroregenerative effects of FK1706 have also been confirmed in rodent models. rsc.org

Another class of promising analogs involves the substitution of the pipecolate ring at the C-1 position with a proline moiety. Two such compounds, 9-deoxo-36,37-dihydro-prolylFK506 and 9-deoxo-31-O-demethyl-36,37-dihydro-prolylFK506 , were developed through biosynthesis. acs.orgnih.gov These analogs displayed a remarkable reduction in immunosuppressive activity, by approximately 120,000 to 220,000-fold compared to FK506. acs.orgnih.gov Critically, they retained nearly identical neurite outgrowth activity to the parent compound and were also found to significantly enhance the strength of synaptic transmission. acs.orgnih.gov Similarly, 9-deoxo-prolylFK506 was found to have significantly reduced immunosuppressive effects while maintaining its in vitro neurite outgrowth activity. researchgate.net These findings underscore the importance of the proline substitution for dissociating immunosuppressive from neurotrophic functions. acs.orgnih.gov

Further modifications have yielded other analogs with favorable profiles. 32-DehydroxyFK506 showed a threefold decrease in immunosuppression while slightly increasing neurite outgrowth activity. nih.gov In another example, 36-MethylFK506 demonstrated a 1.2-fold enhancement in neurite outgrowth compared to FK506. nih.govjmb.or.kr

Synthetic, small-molecule mimics of the FKBP-binding region have also been developed. These compounds, such as GPI-1046 , GPI-1485 , and V10,367 , were designed to be non-immunosuppressive by omitting the functional groups that interact with calcineurin. researchgate.net These NI-ILs have shown equivalent or even more potent neuroprotective and neuroregenerative effects in various studies. researchgate.net GPI-1046, for instance, exhibited neuroprotective properties and promoted nerve recovery, leading to its consideration as a clinical candidate for Parkinson's disease. nih.govjmb.or.kr The non-immunosuppressive analog L-685,818 also effectively promoted neurite outgrowth in cell cultures and enhanced both functional and morphological recovery in a rat model of sciatic nerve crush. nih.gov

The collective research into these specific analogs highlights a consistent theme: the neurotrophic and neuroregenerative actions of FK506 derivatives can be successfully uncoupled from their immunosuppressive effects. The primary mechanism for this desired neuro-activity appears to involve FKBP-52, which, upon binding by the analog, initiates signaling cascades like the MAPK pathway that promote neuronal growth and repair. nih.govnih.gov

Data Tables

The following tables summarize the properties of key Dihydro-FK-506 analogs.

Table 1: Neurotrophic and Immunosuppressive Activity of Selected Dihydro-FK-506 Analogs

| Analog | Key Structural Modification | Observed Neurotrophic/Neuroregenerative Effect | Immunosuppressive Activity Compared to FK506 | Reference |

|---|---|---|---|---|

| FK1706 | Oxidation of allyl side chain | Potentiated NGF-induced neurite outgrowth | Greatly reduced | nih.govrsc.org |

| 9-deoxo-36,37-dihydro-prolylFK506 | Proline substitution for pipecolate; modifications at C-9, C-36, C-37 | Retained neurite outgrowth activity; increased synaptic transmission | ~120,000-fold reduction | acs.orgnih.gov |

| 9-deoxo-31-O-demethyl-36,37-dihydro-prolylFK506 | Proline substitution; modifications at C-9, C-31, C-36, C-37 | Retained neurite outgrowth activity; increased synaptic transmission | ~220,000-fold reduction | acs.orgnih.gov |

| 9-deoxo-prolylFK506 | Deletion of fkbD gene leading to C-9 deoxygenation and proline incorporation | Maintained neurite outgrowth activity similar to FK506 | Significantly reduced | researchgate.net |

| L-685,818 | C18-hydroxy, C21-ethyl derivative | Promoted neurite outgrowth; enhanced sciatic nerve recovery | Non-immunosuppressive | nih.gov |

| GPI-1046 | Small molecule mimic of FKBP-binding region | Exhibited neuroprotection, neurite outgrowth, and nerve recovery | >5000-fold reduction | nih.govjmb.or.kr |

| 36-MethylFK506 | Modification via mutational biosynthesis | 1.2-fold increased neurite outgrowth | Slightly reduced | nih.govjmb.or.kr |

| 32-DehydroxyFK506 | Modification of starter unit biosynthesis | Slightly increased neurite outgrowth | Three-fold reduction | nih.gov |

Structure Activity Relationship Sar Studies of Dihydro Fk 506 Analogs

Correlating Structural Modifications with Biological Activity Profiles

The biological activity of Dihydro-FK-506 analogs is intricately linked to their structural modifications. Even slight changes to the macrolide ring can significantly impact their interaction with target proteins, primarily the FK506-binding protein 12 (FKBP12) and the subsequent inhibition of calcineurin. nih.govnih.gov The complex formed between the drug, FKBP12, and calcineurin is responsible for the immunosuppressive effects. nih.govscispace.com

SAR studies have revealed that modifications at various positions, including C18, C21, and C22, can dissociate the immunosuppressive activity from other beneficial effects. nih.govscispace.comresearchgate.net For instance, the introduction of a hydroxyl group at the C18 position of ascomycin (B1665279) (C21-ethyl analog) results in a compound that binds tightly to FKBP12 but lacks immunosuppressive activity. nih.gov This analog, known as L-685,818, can even antagonize the effects of FK-506. nih.govscispace.com

The following table summarizes the impact of key structural modifications on the biological activity of Dihydro-FK-506 and related analogs:

| Compound/Modification | Key Structural Feature(s) | Impact on Biological Activity |

| FK-506 | C21-allyl group | Potent immunosuppressive and antifungal activity. acs.orgacs.org |

| Dihydro-FK-506 (FK-520/Ascomycin) | C21-ethyl group | Potent antifungal activity with slightly reduced immunosuppressive activity compared to FK-506. nih.gov |

| L-685,818 | C21-ethyl group, C18-hydroxyl group | Binds to FKBP12 but is non-immunosuppressive; retains some antifungal activity. nih.govnih.govscispace.com |

| APX879 | C22-acetohydrazide modification | Reduced immunosuppression with potent antifungal activity. nih.gov |

Comprehensive Analysis of Side Chain Determinants at the C21 Position for Functional Potency

The side chain at the C21 position is a critical determinant of the biological activity of FK-506 and its analogs. nih.govnih.gov The natural variation at this position, an allyl group in FK-506 and an ethyl group in Dihydro-FK-506 (FK-520), has prompted extensive investigation into other substitutions. nih.govjmb.or.kr The C21 side chain plays a crucial role in the interaction with the hydrophobic groove of calcineurin, influencing the stability of the drug-FKBP12-calcineurin ternary complex. acs.org

Replacing the allyl group of FK-506 with an ethyl group to form Dihydro-FK-506 (FK-520) results in a modest reduction in immunosuppressive activity while maintaining strong antifungal properties. nih.gov Further modifications at this position have been explored through both chemical synthesis and biosynthetic engineering. nih.govacs.org For example, the introduction of a propargyl group at C21 resulted in an analog with lower immunosuppressive activity compared to FK-506. researchgate.net

The following table details various C21 side chain modifications and their observed effects on biological activity:

| C21 Side Chain | Resulting Compound/Analog | Effect on Biological Activity |

| Allyl | FK-506 | Potent immunosuppression and antifungal activity. acs.orgacs.org |

| Ethyl | Dihydro-FK-506 (FK-520) | Slightly reduced immunosuppression compared to FK-506, potent antifungal activity. nih.gov |

| Propyl | 36,37-dihydro-FK506 | An analog of FK-506. jmb.or.kr |

| Methyl | FK523 | An analog of FK-506. jmb.or.kr |

| Propargyl | Propargyl-FK-506 | Lower immunosuppressive activity than FK-506. researchgate.net |

Examination of Hydroxyl and Methoxy (B1213986) Group Alterations on Molecular Interactions

Alterations to hydroxyl and methoxy groups on the Dihydro-FK-506 scaffold significantly influence its molecular interactions and subsequent biological activity. These functional groups are key contributors to the binding affinity and specificity of the molecule for its protein targets. nmsgroup.itcambridge.org

A prime example is the introduction of a hydroxyl group at the C18 position of Dihydro-FK-506 (ascomycin). nih.gov This modification leads to the compound L-685,818, which, despite binding strongly to FKBP12, does not inhibit calcineurin and is therefore non-immunosuppressive. nih.govscispace.com This highlights the critical role of the C18 position in mediating the interaction with calcineurin.

The methoxy groups at C13 and C15 are also thought to have a significant influence on the immunosuppressive activity of the molecule. researchgate.net Modifications at these positions, often explored through genetic engineering of the biosynthetic pathway, can alter the compound's bioactivity profile. researchgate.net

The table below illustrates the effects of hydroxyl and methoxy group alterations:

| Modification | Compound | Effect on Molecular Interaction and Activity |

| C18-Hydroxylation | L-685,818 (from Dihydro-FK-506) | Binds to FKBP12 but does not inhibit calcineurin, resulting in a loss of immunosuppressive activity. nih.govscispace.com |

| C13/C15-Desmethoxy | 15-desmethoxy FK506 | Does not inhibit calcineurin but retains high potency towards FKBP12 binding. researchgate.net |

Design and Synthesis of Dihydro-FK-506 Analogs for Targeted Biological Specificity

The design and synthesis of novel Dihydro-FK-506 analogs are increasingly focused on achieving targeted biological specificity, aiming to separate the desired therapeutic effects from immunosuppression. researchgate.netnih.gov This is often achieved through a combination of structure-guided design, chemical synthesis, and biosynthetic engineering. nih.govnih.gov

One successful strategy involves modifying the C22 position of Dihydro-FK-506. nih.govresearchgate.net Based on crystal structures of the drug-protein complexes, researchers have designed analogs with modifications at C22 that exploit differences between human and fungal FKBP12 and calcineurin. researchgate.netnih.gov This has led to the development of compounds like APX879 and JH-FK-05, which exhibit potent antifungal activity with significantly reduced immunosuppressive effects. nih.govnih.gov

Chemobiosynthesis, which involves feeding synthetic precursor molecules to a genetically engineered organism, has also been a powerful tool. acs.org This approach has enabled the creation of analogs with novel C21 side chains, such as the propargyl group, which can be further modified using click chemistry. acs.orgresearchgate.net

The following table showcases examples of Dihydro-FK-506 analogs designed for targeted specificity:

| Analog | Design Strategy | Targeted Specificity/Biological Effect |

| L-685,818 | Chemical synthesis (C18 hydroxylation of Dihydro-FK-506) | Non-immunosuppressive, retains some antifungal activity. nih.govnih.govscispace.com |

| APX879 | Structure-guided design (C22 modification) | Reduced immunosuppression, potent antifungal activity against various fungal pathogens. nih.gov |

| JH-FK-05 | Structure-guided design (C22 modification of Dihydro-FK-506) | Broad-spectrum antifungal activity, non-immunosuppressive in vivo. nih.gov |

| Propargyl-FK-506 | Chemobiosynthesis (C21 modification) | Lower immunosuppression, provides a handle for further chemical modification via click chemistry. acs.orgresearchgate.net |

Preclinical Pharmacokinetics and in Vitro Metabolism of Dihydro Fk 506 Analogs

Absorption and Distribution Characteristics in Preclinical Models

The pharmacokinetic profile of Tacrolimus (B1663567) (FK-506) in preclinical animal models provides a crucial baseline for predicting the behavior of its dihydro-analogs. Studies in rats, dogs, and baboons have consistently shown that FK-506 is poorly and incompletely absorbed after oral administration. researchgate.net This necessitates higher oral doses to achieve plasma concentrations comparable to intravenous administration. researchgate.net The incomplete absorption is partly attributed to the drug's efflux by P-glycoprotein in the gastrointestinal tract.

Once absorbed, FK-506 exhibits extensive extravascular uptake, indicated by a large volume of distribution. researchgate.net Research in rats has demonstrated that tissue concentrations of the drug significantly exceed those in plasma, with the highest levels typically found in the lungs, spleen, heart, and kidneys. researchgate.net For instance, lung tissue concentrations can be nearly eight times higher than plasma concentrations. researchgate.net This extensive tissue distribution is a key characteristic that is likely shared by structurally similar analogs like Dihydro-FK-506. In vitro studies using the human liver cancer cell line HepG2 have also documented the uptake of dihydro-tacrolimus, suggesting that cellular accumulation mechanisms are an important aspect of its distribution. nih.gov The binding of these compounds to intracellular proteins, particularly FK-506 binding proteins (FKBPs), contributes to their accumulation and retention within cells. nih.gov

Enzymatic Biotransformation Pathways and Identification of Metabolites

Dihydro-FK-506 analogs, much like their parent compound Tacrolimus, are expected to undergo extensive metabolism before elimination. The biotransformation of Tacrolimus is complex, leading to a multitude of metabolites. ingentaconnect.com In vitro studies using liver microsomes have identified numerous metabolic pathways, primarily involving demethylation and hydroxylation. ingentaconnect.comnih.gov

The major metabolites are formed through single or multiple demethylations at various positions on the molecule, as well as hydroxylation. ingentaconnect.com Key identified metabolites of Tacrolimus include 13-desmethyl, 31-desmethyl, and 15-desmethyl FK-506. ingentaconnect.comnih.gov Further biotransformation can lead to didesmethyl, monohydroxy, dihydroxy, and epoxide derivatives. ingentaconnect.com For example, 13-desmethyl FK-506 has been identified as a major metabolite in all species studied. nih.govacs.org Specific analogs, such as 31-O-demethyl-36,37-dihydroFK506, have been produced through biosynthetic methods, confirming these metabolic pathways. google.com

Below is a table summarizing the major types of metabolites identified for Tacrolimus, which are anticipated for its analogs.

| Metabolite Type | Description | Reference |

| Monodesmethyl-Tacrolimus | Metabolites resulting from the removal of a single methyl group (e.g., at C13, C31, or C15). M-I (13-desmethyl) is a major metabolite. | ingentaconnect.comnih.gov |

| Didesmethyl-Tacrolimus | Metabolites resulting from the removal of two methyl groups. | ingentaconnect.com |

| Monohydroxy-Tacrolimus | Metabolites resulting from the addition of a single hydroxyl group. | ingentaconnect.com |

| Dihydroxy-Tacrolimus | Metabolites resulting from the addition of two hydroxyl groups. | ingentaconnect.com |

| Epoxide-Tacrolimus | Metabolites formed through the epoxidation of the cyclohexyl ring. | ingentaconnect.com |

| Combined Modifications | Metabolites featuring a combination of demethylation and hydroxylation. | ingentaconnect.com |

Role of Cytochrome P450 Isozymes in Metabolism

The metabolism of Tacrolimus is almost exclusively mediated by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily. google.comresearchgate.net In vitro studies with human liver microsomes have pinpointed CYP3A4 and CYP3A5 as the primary enzymes responsible for the oxidative metabolism of the drug. nih.govresearchgate.net This is consistent across various species; for example, rat P450 3A2 and dog P450 DPB-1 (a CYP3A family member) have been shown to efficiently catalyze FK506 oxidation. nih.gov

The indispensable role of CYP3A enzymes has been demonstrated in studies where antibodies against rat P450 3A inhibited FK-506 metabolism by up to 82% in rat liver microsomes. acs.orgresearchgate.net Furthermore, the rate of formation of the main metabolite, 13-desmethyl FK-506, correlates well with CYP3A4 content and activity in human liver microsomes. nih.gov Given the high structural similarity, it is scientifically established that the metabolic clearance of Dihydro-FK-506 analogs is also dependent on the activity of CYP3A isozymes. While other P450 enzymes like the 2C and 2D families may have a minor role, the P450 3A enzymes are of primary importance. nih.gov

Species-Dependent Metabolic Variations of Tacrolimus and Implications for Analogs

Significant qualitative and quantitative differences in the metabolism of Tacrolimus exist between preclinical animal models and humans. ingentaconnect.com In vitro investigations using liver microsomes from various species have revealed a wide range of metabolic rates. When normalized for cytochrome P-450 content, the extent of Tacrolimus metabolism was found to be in the following order: rat < hamster < rabbit < pig < guinea pig < dog < human < baboon. ingentaconnect.com

The pattern of metabolites produced also varies. For instance, certain metabolites featuring both demethylation and hydroxylation were identified in most species but were absent in rats, rabbits, and guinea pigs. ingentaconnect.com Baboons were found to have a metabolic profile that most closely resembles that of humans, making them a potentially ideal non-human primate model for metabolism-related studies of Tacrolimus and its analogs. ingentaconnect.com Additionally, sex-dependent differences have been observed, with male rats showing higher liver microsomal metabolic activity towards FK506 than female rats. nih.gov These species-dependent variations are critical considerations when selecting animal models for pharmacokinetic studies of Dihydro-FK-506 analogs and for extrapolating the resulting data to humans.

| Species | Relative In Vitro Metabolic Rate | Resemblance to Human Profile | Reference |

| Rat | Low | Low | ingentaconnect.com |

| Hamster | Low-Moderate | Moderate | ingentaconnect.com |

| Rabbit | Moderate | Moderate | ingentaconnect.com |

| Pig | Moderate | Moderate | ingentaconnect.com |

| Guinea Pig | Moderate-High | Moderate | ingentaconnect.com |

| Dog | High | Moderate-High | ingentaconnect.com |

| Human | High | - | ingentaconnect.com |

| Baboon | Very High | High | ingentaconnect.com |

Investigation of Drug-Drug Interactions at the Metabolic Level

Given that Dihydro-FK-506 analogs are metabolized by CYP3A enzymes, they are susceptible to significant drug-drug interactions with substances that inhibit or induce this enzyme system. researchgate.netpharmgkb.org Co-administration with potent CYP3A4 inhibitors can lead to increased blood concentrations of the analog, while co-administration with CYP3A4 inducers can decrease concentrations. srce.hr

In vitro studies on Tacrolimus have identified a wide range of interacting drugs. google.comsrce.hr Strong inhibitors include azole antifungal agents (e.g., ketoconazole, itraconazole), macrolide antibiotics (e.g., erythromycin), and HIV protease inhibitors (e.g., ritonavir). srce.hr Weaker interactions have been observed with drugs like diltiazem (B1670644), verapamil, and omeprazole. srce.hr Conversely, CYP3A4 inducers such as rifampicin, carbamazepine, and certain corticosteroids can reduce blood levels. srce.hr The use of the P450 inhibitor SKF-525A has been shown to augment the serum levels of FK-506 in preclinical models. These interactions are a critical factor in the preclinical assessment of any Dihydro-FK-506 analog.

| Class | Examples of Interacting Drugs | Effect on Tacrolimus/Analog Level | Reference |

| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Ritonavir, Erythromycin | Increase | srce.hr |

| Moderate/Weak CYP3A4 Inhibitors | Diltiazem, Verapamil, Clarithromycin, Omeprazole, Grapefruit Juice | Increase | srce.hr |

| CYP3A4 Inducers | Rifampicin, Carbamazepine, Phenobarbital, Phenytoin | Decrease | nih.govsrce.hr |

| Other | Cyclosporine A (inhibitor), Corticosteroids (maintenance doses can decrease levels) | Variable | google.comsrce.hr |

In Vitro Stability and Degradation Pathways of Dihydro-FK-506 Analogs

The macrolide lactone structure of Tacrolimus and its analogs is susceptible to chemical degradation through several pathways. Forced degradation studies on Tacrolimus provide insight into the likely in vitro stability and degradation routes for Dihydro-FK-506 analogs.

The primary degradation pathways include:

Hydrolysis: The macrolide lactone ring is susceptible to hydrolysis, particularly under alkaline conditions. nih.gov Tacrolimus shows maximum stability in aqueous solutions at a pH between 4 and 6. nih.gov

Epimerization: In polar solvents, the molecule can undergo epimerization, particularly at the C-10 position, leading to equilibrium between different forms.

Oxidation: The compound is sensitive to oxidation, a process that can be induced by exposure to oxygen, radical initiators, or certain metal ions. researchgate.net Solid-state studies show amorphous Tacrolimus is particularly susceptible to oxidation, forming a complex mixture of degradation products.

Photodegradation: Exposure to light, especially UV light, can cause significant degradation.

Thermal Degradation: Elevated temperatures, especially in the presence of humidity, can accelerate degradation, leading to an increase in impurities. researchgate.net

These degradation pathways highlight the need for careful handling and formulation of Dihydro-FK-506 analogs to ensure their stability during preclinical testing and potential future development. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for Dihydro Fk 506 Research

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Purity Assessment.sevenstarpharm.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of Dihydro-FK-506 and related compounds. sevenstarpharm.com Its high-resolution separation capabilities make it indispensable in both research and quality control settings. sevenstarpharm.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing these hydrophobic macrolides. A typical RP-HPLC method involves a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with the addition of an acid like phosphoric acid to improve peak shape. researchgate.netnih.gov Detection is commonly performed using a UV detector at a wavelength of around 210-215 nm. researchgate.netnih.gov

The retention time of Dihydro-FK-506 in an HPLC system is a key parameter for its identification and quantification. For instance, in one method, Dihydro-FK-506 was analyzed using a C18 column with a mobile phase of water, acetonitrile, methyl-tert-butyl ether, and phosphoric acid, resulting in a specific retention time that allowed for its separation from FK-506 and other analogs like FK-520. jmb.or.kr Another study utilized a C18 column maintained at 60°C with a mobile phase of 80% methanol and 20% water (acidified to pH 6.0) to achieve separation. nih.gov

The precision and accuracy of HPLC methods are critical for reliable quantification. Validation of these methods typically involves assessing parameters such as linearity, precision (intra- and inter-day), accuracy (recovery), and robustness. researchgate.net For example, a validated RP-HPLC method for tacrolimus (B1663567) and its related substances demonstrated good linearity with a correlation coefficient (r) of not less than 0.99 and satisfactory accuracy with recovery values in the range of 97.36% to 101.42%. researchgate.net

Table 1: HPLC Method Parameters for Tacrolimus and its Analogs

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | KromasiL100-5 C18 (250x4.6mm, 5µm) researchgate.net | µBondaPak C-18 (15cm x 3.9mm) nih.gov | C18 column jmb.or.kr |

| Mobile Phase | Acetonitrile-water-phosphoric acid (700:300:0.2, v/v/v) researchgate.net | 80% methanol and 20% water (acidified to pH 6.0 with HCl) nih.gov | Water, acetonitrile, methyl-tert-butyl ether, and phosphoric acid (58.29:34.4:7.29:0.02, v/v/v/v) jmb.or.kr |

| Flow Rate | 1.0 ml/min researchgate.net | 0.8 ml/min nih.gov | 1 ml/min jmb.or.kr |

| Column Temperature | 60°C researchgate.net | 60°C nih.gov | Not Specified |

| Detection | UV at 215 nm researchgate.net | UV at 214 nm nih.gov | UV at 205 nm jmb.or.kr |

| Injection Volume | 20 µl researchgate.net | Not Specified | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Profiling of Analogs and Intermediates.nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov This combination is particularly valuable for the identification and profiling of Dihydro-FK-506 analogs and biosynthetic intermediates, which are often present in complex matrices at low concentrations. nih.gov

In LC-MS/MS analysis, after the compounds are separated by the LC system, they are ionized, typically using electrospray ionization (ESI), and then detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (e.g., the molecular ion of an analog) and its fragmentation to produce a characteristic product ion spectrum, which provides a high degree of specificity for identification. eurofins-viracor.com

This technique has been instrumental in characterizing the metabolic profile of tacrolimus, the parent compound of Dihydro-FK-506. Studies have identified several metabolites in blood and urine, including demethyl-tacrolimus, di-demethyl-tacrolimus, and demethyl-hydroxy-tacrolimus. nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of tacrolimus and its major metabolites, often using an internal standard like ascomycin (B1665279) for improved accuracy. springernature.comcapes.gov.brresearchgate.net

For instance, a study on the biosynthetic intermediates of FK-506 in Streptomyces clavuligerus utilized LC-ESI-MS/MS to identify a range of analogs, including 37,38-dihydroFK506. nih.gov This method had a low limit of detection of 0.2 µg/L, demonstrating the high sensitivity of the technique. nih.gov Another method for the simultaneous determination of tacrolimus and diltiazem (B1670644) in human whole blood used ESI in positive-ion mode and monitored specific fragmentation transitions for each compound. capes.gov.br

Table 2: LC-MS/MS Parameters for Tacrolimus and its Analogs

| Parameter | Method 1 | Method 2 | Method 3 |

| Ionization Mode | Electrospray Positive-Ion Mode (ESI+) capes.gov.br | Positive Ion springernature.com | Negative Chemical Ionization nih.gov |

| LC Column | Hypersil BDS C18 (50 mm × 2.1 mm, 3 µm) capes.gov.br | Not Specified | C8 analytical column (100 x 4 mm) nih.gov |

| Monitored Transitions (m/z) | FK-506: 821.7 → 768.9; Ascomycin (IS): 809.8 → 757.0 capes.gov.br | Tacrolimus: 821.5 → 768.3; Ascomycin (IS): 901.8 → 834.4 springernature.com | Not Specified |

| Lower Limit of Quantification | FK-506: 0.5 ng/mL capes.gov.br | 3.75 µg/L springernature.com | 250 pg (extracted from 1 mL of blood) nih.gov |

| Internal Standard | Ascomycin capes.gov.brresearchgate.net | Ascomycin springernature.com | 32-O-Acetyl FK506 nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Novel Analogs.springernature.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of novel Dihydro-FK-506 analogs. springernature.com While HPLC and LC-MS/MS are excellent for quantification and identification, NMR provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. encyclopedia.pubmdpi.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in a molecule. mdpi.com For complex molecules like Dihydro-FK-506 analogs, two-dimensional (2D) NMR experiments are essential. mdpi.com These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and stereochemistry. mdpi.com

NMR has been used extensively to study FK-506 and its analogs. For example, multidimensional, heteronuclear NMR methods were used to determine the complete ¹H and ¹³C resonance assignments for ascomycin (an FK-506 analog) bound to the FK506-binding protein (FKBP). nih.gov This study used a ¹³C-edited 3D HMQC-NOESY spectrum to determine the conformation of the bound ligand. nih.gov Similarly, the structures of novel FK-506 analogs produced through biosynthetic engineering have been elucidated using a combination of 1D and 2D NMR techniques. acs.org

Table 3: NMR Techniques for Structural Elucidation of FK-506 Analogs

| NMR Experiment | Information Provided | Application in Dihydro-FK-506 Research |

| ¹H NMR | Number and chemical environment of protons. mdpi.com | Initial characterization of new analogs. |

| ¹³C NMR | Number and chemical environment of carbons. mdpi.com | Elucidation of the carbon backbone. |

| COSY | Connectivity between adjacent protons. mdpi.com | Establishing spin systems within the molecule. |

| HSQC | Direct correlation between protons and the carbons they are attached to. mdpi.com | Assigning proton and carbon signals. |

| HMBC | Long-range correlations between protons and carbons. mdpi.com | Connecting different fragments of the molecule. |

| NOESY | Spatial proximity of protons. mdpi.com | Determining the 3D conformation and stereochemistry. |

Radioligand Binding Assays for Receptor Interaction Studies with Dihydro-FK-506 Analogs.merckmillipore.com

Radioligand binding assays are a fundamental tool for studying the interaction of Dihydro-FK-506 analogs with their target receptors, primarily the FK506-binding proteins (FKBPs). nih.gov These assays provide quantitative data on the binding affinity of a ligand for its receptor, which is crucial for understanding the structure-activity relationship of novel analogs.

The principle of a radioligand binding assay involves incubating a radiolabeled ligand (e.g., [³H]-dihydro-FK-506) with a source of the receptor (e.g., purified FKBP12 or cell lysates). bindingdb.org The binding of the radioligand to the receptor is then measured. In a competitive binding assay, unlabeled Dihydro-FK-506 analogs are added at increasing concentrations to compete with the radioligand for binding to the receptor. The ability of an analog to displace the radioligand is a measure of its binding affinity.

These assays have been used to evaluate the binding of various FK-506 metabolites and analogs to different FKBPs. nih.gov For example, a study evaluated the cross-reactivity of three first-generation tacrolimus metabolites with several immunophilins, including FKBP12, using a radioreceptor assay (RRA). nih.gov The results showed that the binding affinity of the metabolites varied, with some having significant binding and others having minimal interaction. nih.gov Such data is essential for correlating the structural modifications of Dihydro-FK-506 analogs with their biological activity.

Table 4: Components of a Radioligand Binding Assay for Dihydro-FK-506 Analogs

| Component | Description | Example |

| Radioligand | A radioactively labeled form of a high-affinity ligand. | [³H]-dihydro-FK-506 bindingdb.org |

| Receptor Source | A preparation containing the target receptor. | Purified recombinant human FKBP12, cell lysates. selcia.com |

| Test Compound | The unlabeled Dihydro-FK-506 analog being studied. | Novel synthetic or biosynthetic analogs. |

| Assay Buffer | A buffer that maintains the optimal conditions for binding. | Tris-HCl buffer with additives. |

| Separation Method | A method to separate bound from free radioligand. | Filtration, centrifugation. |

| Detection Method | A method to quantify the amount of radioactivity. | Scintillation counting. |

Development of Assays for Monitoring Biosynthetic Pathways and Metabolic Transformations

Understanding the biosynthesis of Dihydro-FK-506 and its subsequent metabolic transformations is crucial for the rational design of novel analogs and for optimizing their production. This requires the development of specific assays to monitor the activity of the enzymes involved in these pathways.

The biosynthesis of FK-506 and its analogs is carried out by a large, modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) complex. Assays can be designed to monitor the activity of individual domains or modules of this complex. For example, feeding studies with labeled precursors can be used to trace the incorporation of building blocks into the final product. The analysis of intermediates that accumulate in mutant strains with inactivated genes in the biosynthetic pathway can also provide valuable insights. acs.org

Metabolic transformations of Dihydro-FK-506 are primarily carried out by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. researchgate.netpharmgkb.org In vitro assays using human liver microsomes or recombinant CYP enzymes are commonly used to study the metabolism of these compounds. These assays involve incubating the Dihydro-FK-506 analog with the enzyme source and a cofactor (NADPH), and then analyzing the reaction mixture by HPLC or LC-MS/MS to identify and quantify the metabolites formed.

Enzyme-linked immunosorbent assays (ELISAs) have also been developed for the detection of FKBP proteins. assaygenie.comabbexa.commybiosource.com These assays can be used to quantify the levels of these target proteins in various biological samples, which can be important for understanding the cellular context of Dihydro-FK-506 action. For example, a sandwich ELISA kit for human FKBP-like protein (FKBPL) can be used to measure its concentration in serum, plasma, and cell culture supernatants. assaygenie.com

Table 5: Assays for Biosynthetic and Metabolic Studies of Dihydro-FK-506

| Assay Type | Purpose | Key Components | Analytical Method |

| Precursor Feeding Studies | To trace the incorporation of building blocks into the macrolide structure. | Labeled precursors (e.g., ¹³C, ¹⁴C). | NMR, Mass Spectrometry. |

| In Vitro Metabolism Assays | To identify and quantify metabolites formed by specific enzymes. | Human liver microsomes, recombinant CYP enzymes, NADPH. | HPLC, LC-MS/MS. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | To quantify the levels of FKBP proteins. | Specific antibodies, enzyme-conjugated secondary antibodies, substrate. abbexa.com | Colorimetric or fluorometric detection. |

| PPIase Functional Assay | To measure the enzymatic activity of FKBPs. | Recombinant FKBP, specific peptide substrate. selcia.com | UV/Vis spectrophotometry. |

Q & A

Q. Table 1: Key Analytical Techniques for Dihydro-FK-506 Characterization

Q. Table 2: Common Experimental Challenges and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.